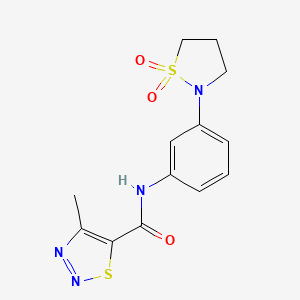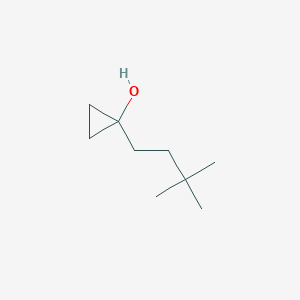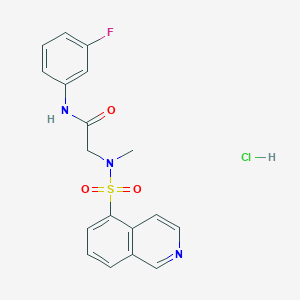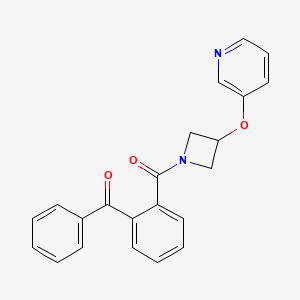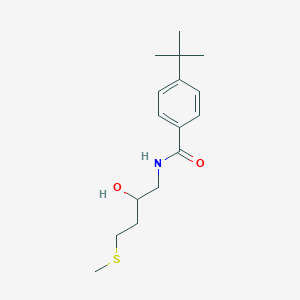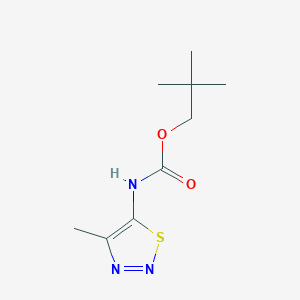
2-((4-(difluoromethoxy)phenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(difluoromethoxy)phenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13F2N3O2S2 and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cerebral Protective Agents and Anti-anoxic Activity
Studies have explored the synthesis and evaluation of various 2-aminothiazoles and 2-thiazolecarboxamides, focusing on their potential as cerebral protective agents and their anti-anoxic (AA) activity. For example, research has found compounds within this class that exhibited potent AA activity in models, highlighting the structure-activity relationships crucial for this effect (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Antibacterial Applications
Certain derivatives related to the chemical structure have been synthesized and tested for their antibiotic activities against Gram-positive and Gram-negative bacteria. The research underscores the potential of these compounds in the development of new antibiotic and antibacterial drugs, with some showing promising results in preclinical evaluations (Ahmed, 2007).
Anticancer Activity
A series of novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some of these compounds have demonstrated significant activity, suggesting the potential therapeutic value of these molecules in cancer treatment (Cai, Liu, Li, Wei-li, Liu, & Sun, 2016).
Antimicrobial and Antifungal Activity
Research into thiazolidine-2,4-dione carboxamide and amino acid derivatives has shown that these compounds can exhibit antibacterial and antifungal activities. This opens up possibilities for their use in treating infections caused by various pathogens (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Synthesis Methods and Chemical Structures
Innovative synthesis methods have been reported for the creation of thiazole and thiazolidine derivatives, including the use of Lawesson's reagent for chemoselective thionation-cyclization reactions. These studies not only expand the chemical repertoire of thiazole derivatives but also offer new methodologies for their synthesis (Kumar, Parameshwarappa, & Ila, 2013).
Propriétés
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S2/c17-15(18)23-11-5-3-10(4-6-11)20-16-21-13(9-25-16)14(22)19-8-12-2-1-7-24-12/h1-7,9,15H,8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIAUKKYPVGULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743754.png)
![2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2743757.png)

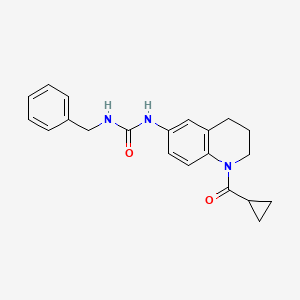
![5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2743760.png)
![6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2743761.png)
